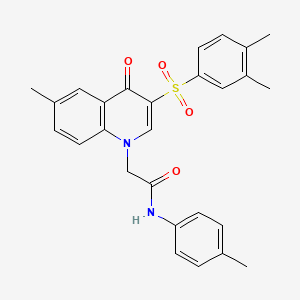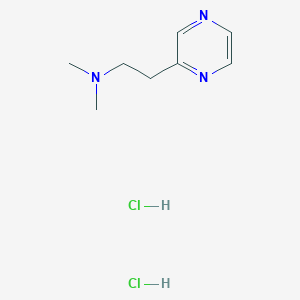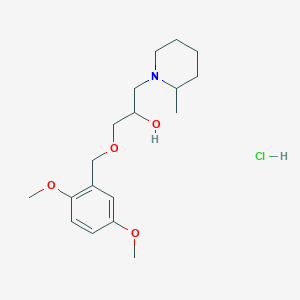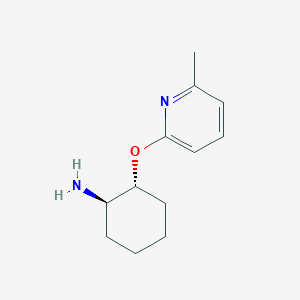
2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C27H26N2O4S and its molecular weight is 474.58. The purity is usually 95%.
BenchChem offers high-quality 2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Fluorescent Properties
The research on amide-containing isoquinoline derivatives, similar to the compound of interest, has explored their potential in forming gels and crystalline structures when treated with various mineral acids. Notably, these compounds exhibit enhanced fluorescence emission at lower wavelengths compared to the parent compound, suggesting applications in materials science for fluorescence-based sensors and devices. The distinct fluorescent properties, especially upon protonation or interaction with specific substances, highlight their utility in developing new fluorescent markers and probes (Karmakar, Sarma, & Baruah, 2007).
Antitumor and Antiviral Effects
Novel anilidoquinoline derivatives have shown significant antiviral and antiapoptotic effects in vitro. Specifically, these compounds have demonstrated efficacy in reducing viral load and increasing survival in models of Japanese encephalitis, suggesting a potential application in the treatment of viral diseases. Their antitumor activity, particularly against CNS, renal, and breast cancer cell lines, as well as leukemia, further indicates their potential as leads for the development of new anticancer drugs (Ghosh et al., 2008).
Molecular Docking and Synthesis
The synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones have provided insights into their broad-spectrum antitumor activity. Molecular docking studies have shown that some derivatives are more potent than conventional treatments, indicating their potential in cancer therapy. The design and synthesis of these compounds underscore the chemical versatility of quinoline derivatives for therapeutic applications (Al-Suwaidan et al., 2016).
Antimicrobial Activity
The design and synthesis of novel quinazolinone–sulfonamide linked hybrid entities have demonstrated varied degrees of antimicrobial activity against a range of bacteria and fungi. These findings suggest the utility of such compounds in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Vanparia, Patel, Dixit, & Dixit, 2013).
Hemostatic Activity
The synthesis and screening of (4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl)acetanilides revealed their hemostatic activity in vitro. This suggests potential applications in medical and surgical contexts, where controlling bleeding is crucial (Zubkov, Tsapko, Gritsenko, & Maloshtan, 2010).
Propiedades
IUPAC Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S/c1-17-5-9-21(10-6-17)28-26(30)16-29-15-25(27(31)23-13-18(2)7-12-24(23)29)34(32,33)22-11-8-19(3)20(4)14-22/h5-15H,16H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIHUIUBPYQBOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)C)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2574197.png)




![Cyclohexyl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2574203.png)
![3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2574204.png)
![2-Chloro-N-[2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]acetamide](/img/structure/B2574206.png)



![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2574212.png)
![2-(4-Bromophenyl)-N-[cyano-[3-(trifluoromethyl)phenyl]methyl]cyclopropane-1-carboxamide](/img/structure/B2574214.png)